2-Thiopheneacetic acid
Overview
Description
2-Thiopheneacetic acid is a compound that has garnered interest due to its applications in various fields such as drug design, biodiagnostics, and electronic devices. It is a thiophene-based compound, which means it contains a five-membered ring consisting of four carbon atoms and one sulfur atom. The acetic acid moiety attached to the thiophene ring adds to its reactivity and makes it a valuable compound for synthesis and material science .
Synthesis Analysis
The synthesis of 2-thiopheneacetic acid can be achieved through multiple routes. One method involves the bromination of thiophene to form 2-bromothiophene, followed by a Grignard reaction, and subsequent reactions to yield 2-thiophenecarboxaldehyde, which is then oxidized to form 2-thiopheneacetic acid with an overall yield of 74% . Another synthesis route starts with 2-acetylthiophene, which is condensed with n-butylamine, followed by several steps including hydrolysis to ultimately yield 2-thiopheneacetic acid with a total yield of 46.5% . Additionally, a synthesis method using ethyl oxalyl chloride as a starting material has been reported, with the structure of the final product confirmed by various spectroscopic methods .
Molecular Structure Analysis
The molecular structure of thioacetic acid, a related compound, has been investigated using electron diffraction. The molecule exhibits little resonance interaction between bonds, with specific interatomic distances and angles measured for the various atomic connections within the molecule . Although this study does not directly analyze 2-thiopheneacetic acid, the structural information of thioacetic acid can provide insights into the thiophene moiety's bonding characteristics.
Chemical Reactions Analysis
2-Thiopheneacetic acid can form complexes with various metals, as demonstrated by the synthesis of lanthanide complexes with interesting luminescent properties . Additionally, organotin(IV) derivatives of 2-thiopheneacetic acid have been synthesized and characterized, showing potential for applications in antibacterial, DNA protection, and enzyme inhibition activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-thiopheneacetic acid derivatives have been studied extensively. For instance, the polarized IR spectra of 2-thiopheneacetic acid crystals reveal differences in band shapes and temperature effects, which are closely related to the electronic structure of the molecule. The study of these properties is crucial for understanding the interactions and coupling mechanisms within the crystals . The thermochemical properties of 2-thiopheneacetic acid methyl esters have also been investigated, providing data on their stabilities, enthalpies of combustion and vaporization, and gas-phase enthalpies of formation .
Scientific Research Applications
Thermochemical Studies
Thermochemical properties of thiophene-based compounds like 2-thiopheneacetic acid are critical for their application in drug design, biodiagnostics, and electronic devices. Studies have focused on the enthalpies of combustion and vaporization, and the formation of these compounds at specific temperatures (Roux et al., 2007), (Temprado et al., 2008).
Synthesis Methods
Research has been conducted on the synthesis of 2-thiopheneacetic acid using thiophene as a starting material. This process involves multiple steps including reaction with ethyl oxalylchloride and hydrolysis under basic conditions, contributing to the methodology for producing this compound (Cui Qing-rong, 2008).
Electronic and Optical Properties
Polarized IR spectra studies of 2-thiopheneacetic acid crystals have provided insights into their electronic structure and temperature effects on their vibrational properties, which are significant for electronic and optoelectronic applications (Flakus et al., 2012).
Organotin(IV) Complexes
2-Thiopheneacetic acid has been used to synthesize organotin(IV) complexes, which have been studied for their antibacterial, DNA protection, and enzyme inhibition activities. This research expands the potential biomedical applications of thiopheneacetic acid derivatives (Abbas et al., 2013).
Semiconductor Properties
Research on the electrochemical oxidation of 3-thiopheneacetic acid and its polymerization has revealed its n-type semiconductor properties, providing a new perspective for its use in electronic materials (Hara et al., 2000).
Luminescent Properties in Lanthanide Complexes
Lanthanide complexes with 2-thiopheneacetic acid have been synthesized to explore their luminescent properties, which could be leveraged in lighting and display technologies (Cai et al., 2004).
Pyrolysis Studies
Studies on the pyrolysis of thiopheneacetic acids have provided valuable data on the kinetics and mechanisms of their thermal decomposition, which is relevant for their processing and application in various industrial contexts (Al-Juwaiser et al., 2002).
Coordination Polymers
Research on the creation of coordination polymers using 2-thiopheneacetic acid has explored their structural and photophysical properties, opening avenues for their use in materials science and luminescence applications (Raphael et al., 2008).
Safety And Hazards
2-Thiopheneacetic acid is classified as a hazardous substance. It causes severe skin burns and eye damage . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
While specific future directions for 2-Thiopheneacetic acid are not mentioned in the search results, it is worth noting that thiophene-based compounds are considered privileged structures for the design and discovery of novel anti-inflammatory agents . This suggests potential future research directions in the development of new drugs for treating inflammatory diseases.
properties
IUPAC Name |
2-thiophen-2-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJRBWINMFUUDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062059 | |
Record name | 2-Thiopheneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiopheneacetic acid | |
CAS RN |
1918-77-0, 69492-74-6 | |
Record name | 2-Thiopheneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1918-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thienylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiopheneacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069492746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiopheneacetic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Thiopheneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-thienylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.037 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-THIOPHENEACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8S4F49X7A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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